molecular formula C22H25N3O4 B1293092 [{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-61-7

[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1293092
CAS No.: 1142211-61-7
M. Wt: 395.5 g/mol
InChI Key: OIQUYRHRRAEHAO-UHFFFAOYSA-N
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Description

[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound with a molecular formula of C22H25N3O4. This compound is known for its unique structure, which includes a piperazine ring substituted with an acetylphenyl group and an oxoethyl group, linked to an anilinoacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the introduction of the acetylphenyl group through a Friedel-Crafts acylation reaction. The oxoethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide. Finally, the anilinoacetic acid moiety is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor, along with its potential for various chemical modifications, makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

2-(N-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-17(26)18-7-9-20(10-8-18)23-11-13-24(14-12-23)21(27)15-25(16-22(28)29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQUYRHRRAEHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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